molecular formula C11H9NO2 B1360400 6-Methoxyquinoline-4-carbaldehyde CAS No. 4363-94-4

6-Methoxyquinoline-4-carbaldehyde

Cat. No.: B1360400
CAS No.: 4363-94-4
M. Wt: 187.19 g/mol
InChI Key: PDGKZDPIWAKVLH-UHFFFAOYSA-N
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Description

6-Methoxyquinoline-4-carbaldehyde is an organic compound with the molecular formula C11H9NO2. It is a derivative of quinoline, featuring a methoxy group at the 6th position and an aldehyde group at the 4th position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinoline-4-carbaldehyde typically involves the formylation of 6-methoxyquinoline. One common method is the Vilsmeier-Haack reaction, where 6-methoxyquinoline is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 4th position .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale Vilsmeier-Haack reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, followed by purification steps including recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyquinoline-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Methoxyquinoline-4-carbaldehyde and its derivatives often involves interaction with cellular components, leading to various biological effects. For instance, in cancer research, it has been shown to induce oxidative stress in cancer cells, leading to cell cycle arrest and apoptosis. The compound interacts with cellular redox systems, disrupting the balance between reactive oxygen species (ROS) and antioxidants, ultimately causing oxidative damage to cellular components .

Comparison with Similar Compounds

Comparison: 6-Methoxyquinoline-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in synthetic chemistry. Its methoxy and aldehyde groups provide multiple sites for chemical modification, enabling the synthesis of a wide range of derivatives with diverse applications .

Biological Activity

Overview

6-Methoxyquinoline-4-carbaldehyde (C11H9NO2) is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a quinoline core structure with a methoxy group at the 6th position and an aldehyde group at the 4th position, which contributes to its reactivity and biological profile. Research has indicated that it possesses antimicrobial, anticancer, and antioxidant properties, making it a candidate for further investigation in drug development.

  • Molecular Formula : C11H9NO2
  • Molecular Weight : 187.19 g/mol
  • CAS Number : 4363-94-4

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. Its derivatives have been reported to interact with DNA and proteins, indicating potential as an antimicrobial agent. For instance, complexes formed with metal ions like palladium(II) demonstrated notable cytotoxicity against specific bacterial strains, suggesting a mechanism involving DNA interaction and disruption of cellular processes .

Anticancer Activity

The compound has been extensively studied for its anticancer properties. Research indicates that it induces oxidative stress in cancer cells, leading to cell cycle arrest and apoptosis. Specifically, it has shown efficacy against lung carcinoma cells by disrupting redox balance, which results in oxidative damage to cellular components . A study highlighted its interaction with multidrug-resistant cancer cell lines, where it exhibited lower cytotoxicity compared to standard chemotherapeutics but showed promise as a P-glycoprotein (P-gp) inhibitor .

Antioxidant Effects

This compound has also been noted for its antioxidant properties. It can mitigate oxidative stress by modulating reactive oxygen species (ROS) levels within cells, thus protecting cellular components from oxidative damage .

The biological activity of this compound is primarily attributed to its ability to interact with cellular components:

  • Oxidative Stress Induction : The compound induces oxidative stress by generating ROS, leading to apoptosis in cancer cells.
  • DNA Interaction : Its derivatives form complexes with DNA and proteins, influencing cellular metabolism and signaling pathways.
  • Metal Ion Complexation : The ability to form complexes with metal ions enhances its biological activity by influencing enzyme functions and metabolic processes .

Case Studies

  • Anticancer Efficacy : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including multidrug-resistant strains. The compound's mechanism involves P-gp inhibition, enhancing the efficacy of other chemotherapeutic agents .
  • Antimicrobial Activity : A comparative study indicated that derivatives of this compound showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the methoxy group was crucial for enhancing antimicrobial potency .

Comparative Analysis with Similar Compounds

Compound NameSimilarityKey Features
8-Hydroxyquinoline-5-carbaldehyde0.90Hydroxy group enhances solubility and reactivity
6-Methoxyquinoline-3-carbaldehyde0.85Different substitution pattern affects activity
5-Methoxy-1H-indole-3-carbaldehyde0.70Indole structure offers distinct biological profiles
6-(4-Methoxyphenyl)pyridin-3-amine0.80Pyridine ring provides unique electronic properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methoxyquinoline-4-carbaldehyde?

  • Method 1 : Oxidation of 6-Methoxy-4-methylquinoline using selenium dioxide (SeO₂) in a dioxane/water mixture yields this compound with 70% efficiency .
  • Method 2 : Grignard reactions with ethylmagnesium bromide on the aldehyde group can produce derivatives like 1-(6-methoxyquinolin-4-yl)propan-1-ol (57% yield) .
  • Key Considerations : Optimize reaction conditions (e.g., solvent ratios, temperature) and monitor by TLC or HPLC for intermediate purity.

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and methoxy group (δ ~3.8–4.0 ppm). IR spectroscopy identifies the carbonyl stretch (C=O, ~1700 cm⁻¹) .
  • Crystallography : Employ single-crystal X-ray diffraction with SHELXL for refinement. For example, SHELX programs are robust for small-molecule crystallography, resolving bond angles and torsional conformations .

Advanced Research Questions

Q. How can synthetic yields be improved for selenium dioxide-mediated oxidation?

  • Optimization Strategies :

  • Use anhydrous dioxane to minimize side reactions.
  • Control reaction temperature (60–80°C) to balance reaction rate and decomposition.
  • Explore alternative oxidants (e.g., MnO₂ or TEMPO/oxone) for greener protocols .
    • Data-Driven Approach : Compare yields under varying conditions (e.g., solvent polarity, stoichiometry) using design-of-experiments (DoE) frameworks .

Q. How to resolve contradictions between spectroscopic data and computational modeling results?

  • Case Study : If NMR suggests planar geometry but DFT calculations predict non-planarity:

Validate crystallographic data (e.g., X-ray structure) to confirm spatial arrangement .

Re-examine NMR solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts .

Use molecular dynamics simulations to assess conformational flexibility .

Q. What experimental designs are suitable for studying the compound’s stability under varying conditions?

  • Stability Protocols :

  • Thermal Stability : Heat samples at 25°C, 40°C, and 60°C; monitor degradation via HPLC.
  • Photostability : Expose to UV/visible light (ICH Q1B guidelines) and track aldehyde oxidation products .
    • Statistical Analysis : Apply Arrhenius kinetics to predict shelf-life and identify degradation pathways .

Q. Critical Analysis of Contradictions

  • Example : Discrepancies in reported melting points (e.g., 96–99°C in vs. 61–65°C for analogs in ) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to verify phase transitions .

Q. Applications in Research

  • Medicinal Chemistry : The aldehyde group serves as a versatile handle for Schiff base formation, enabling synthesis of antimicrobial or anticancer ligands .
  • Materials Science : Use as a precursor for fluorescent probes via condensation reactions (e.g., with hydrazines) .

Properties

IUPAC Name

6-methoxyquinoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-9-2-3-11-10(6-9)8(7-13)4-5-12-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGKZDPIWAKVLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277027
Record name 6-methoxyquinoline-4-carbaldehyde
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4363-94-4
Record name 6-Methoxy-4-quinolinecarboxaldehyde
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Record name 4363-94-4
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Record name 6-methoxyquinoline-4-carbaldehyde
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Record name 6-Methoxyquinoline-4-carboxaldehyde
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

6-Methoxyquinoline-4-carbaldehyde
6-Methoxyquinoline-4-carbaldehyde
6-Methoxyquinoline-4-carbaldehyde
6-Methoxyquinoline-4-carbaldehyde
6-Methoxyquinoline-4-carbaldehyde
6-Methoxyquinoline-4-carbaldehyde

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